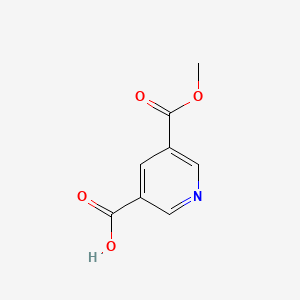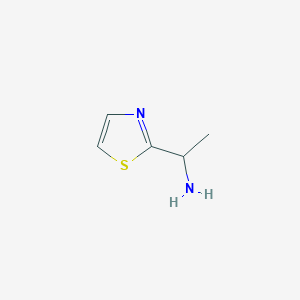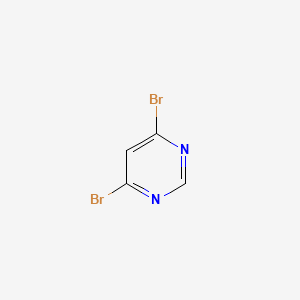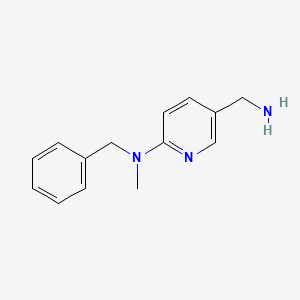![molecular formula C11H15NO4S B1319790 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid CAS No. 91248-47-4](/img/structure/B1319790.png)
3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid” is a chemical compound . It is also known as 3- [4- (AMINOSULFONYL)PHENYL]PROPANOIC ACID . The chemical formula of this compound is C₉H₁₁NO₄S .
Molecular Structure Analysis
The molecular structure of “3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid” can be represented by the canonical SMILES string: C1=CC (=CC=C1CCC (=O)O)S (=O) (=O)N . The InChI representation is InChI=1S/C9H11NO4S/c10-15 (13,14)8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H,3,6H2, (H,11,12) (H2,10,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid” is 229.25300 . It has a density of 1.412 g/cm3 . The boiling point is 459ºC at 760 mmHg . The melting point is 164-166ºC .Wissenschaftliche Forschungsanwendungen
Catalytic Transformations and Functionalization
- A study by Cai et al. (2007) explored the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the development of ortho-functionalized derivatives like 3-(2'-tolyl)propanoic acid. This process was influenced by the acidity of reaction conditions and demonstrated the potential for producing various derivatives under mild conditions (Cai et al., 2007).
Renewable Building Blocks in Material Science
- Trejo-Machin et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable element for the enhancement of reactivity in molecules for benzoxazine ring formation. This approach signified the potential of using such compounds in a sustainable manner for material science applications (Trejo-Machin et al., 2017).
Stereoisomer Separation
- The research by Davadra et al. (2011) focused on the separation of stereo isomers of a compound closely related to 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. This work underscores the importance of analytical methods in the separation and identification of isomers in research and pharmaceutical contexts (Davadra et al., 2011).
Synthesis of Heterocyclic Compounds
- A study conducted by Soliman et al. (2010) utilized a derivative of 3-(4-Phenyl) benzoyl propionic acid for the synthesis of various heterocyclic compounds. This demonstrates the compound's utility as a precursor for synthesizing a range of chemical structures, which can have diverse applications in organic chemistry (Soliman et al., 2010).
Anti-inflammatory Activities
- Research on compounds derived from the leaves of Eucommia ulmoides Oliv. identified new phenolic compounds, including derivatives of 3-(4-phenyl)propanoic acid, which exhibited modest inhibitory activities in anti-inflammatory tests (Ren et al., 2021).
Polymer Modification and Medical Applications
- Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including derivatives of 3-(4-hydroxyphenyl)propanoic acid. The study highlighted the potential of these modified polymers in biomedical applications due to their enhanced thermal stability and biological activities (Aly & El-Mohdy, 2015).
Conformational Studies and Hydrogen Bonding
- Nkansah et al. (2009) explored the conformational preferences of 3-(dimethylazinoyl)propanoic acid, highlighting the significance of intramolecular and intermolecular hydrogen bonding. This research provides insights into the molecular behavior of similar compounds (Nkansah et al., 2009).
Organotin Complex Synthesis
- Kundu et al. (2015) synthesized polymeric, molecular, and ionic organotin complexes using derivatives of 3-(4-phenyl)propanoic acid. This research contributes to the field of coordination chemistry and the development of novel organometallic compounds (Kundu et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKLXQGFFMRAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588043 |
Source


|
| Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |
CAS RN |
91248-47-4 |
Source


|
| Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)



![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)